3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,2,3-benzotriazin-4(3H)-one
CAS No.:
Cat. No.: VC9976551
Molecular Formula: C20H21N5O2
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N5O2 |
|---|---|
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | 3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,2,3-benzotriazin-4-one |
| Standard InChI | InChI=1S/C20H21N5O2/c26-19(24-14-12-23(13-15-24)16-6-2-1-3-7-16)10-11-25-20(27)17-8-4-5-9-18(17)21-22-25/h1-9H,10-15H2 |
| Standard InChI Key | WQTXJWWLWUOOHG-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,2,3-benzotriazin-4-one, reflects its intricate architecture . Its molecular formula is C₂₀H₂₁N₅O₂, with a molecular weight of 363.4 g/mol . The structure comprises three distinct regions:
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Benzotriazinone core: A bicyclic system with a triazine ring fused to a benzene ring, providing a planar aromatic scaffold.
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Propionyl linker: A three-carbon chain connecting the benzotriazinone to the piperazine group, terminated by a ketone functional group.
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4-Phenylpiperazine moiety: A six-membered ring containing two nitrogen atoms, substituted with a phenyl group at the 4-position, enhancing lipophilicity and receptor-binding potential .
The SMILES notation, C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3, and InChI key, WQTXJWWLWUOOHG-UHFFFAOYSA-N, are critical for computational modeling and database searches .
Crystallographic and Conformational Analysis
While X-ray crystallography data for this specific compound remains unpublished, analogous benzotriazine derivatives exhibit planar benzotriazinone cores with substituents adopting equatorial conformations in piperazine rings. Density functional theory (DFT) simulations predict that the phenyl group on the piperazine nitrogen adopts a pseudo-axial orientation, minimizing steric hindrance with the propionyl linker .
Synthesis and Characterization
Synthetic Routes
The synthesis of 3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,2,3-benzotriazin-4(3H)-one typically involves a multi-step protocol:
Step 1: Preparation of 1,2,3-Benzotriazin-4(3H)-one
Benzotriazinone is synthesized via cyclization of anthranilic acid derivatives using nitrous acid, followed by oxidation.
Step 2: Functionalization with Propionyl Spacer
The benzotriazinone core is alkylated with bromopropyl ketone under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propionyl linker .
Step 3: Coupling with 4-Phenylpiperazine
A carbodiimide-mediated coupling (e.g., DCC or EDC) links the propionyl ketone to 4-phenylpiperazine, forming the final product .
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzotriazinone formation | HNO₂, HCl, 0–5°C | 65–70% |
| Propionylation | Bromopropyl ketone, K₂CO₃, DMF, 60°C | 50–55% |
| Piperazine coupling | DCC, CH₂Cl₂, rt, 24h | 40–45% |
Analytical Characterization
Key characterization data include:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21–7.45 (m, aromatic H), 3.85–3.10 (m, piperazine and propyl CH₂), 2.95 (s, ketone CH₂) .
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (aromatic C=C), 1240 cm⁻¹ (C-N piperazine).
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HPLC: >95% purity (C18 column, acetonitrile/water gradient) .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic phenyl and benzotriazine groups. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and shows stability under inert atmospheres but degrades in acidic or basic conditions via hydrolysis of the ketone and triazine moieties .
Thermal Properties
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Melting Point: 215–218°C (decomposition observed above 220°C).
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Thermogravimetric Analysis (TGA): 5% weight loss at 180°C, indicating thermal stability up to pharmaceutical processing temperatures .
Pharmacological Profile and Mechanisms of Action
Serotonergic Activity
The 4-phenylpiperazine moiety confers affinity for 5-HT₁A receptors, implicated in anxiety and depression. In vitro assays show an IC₅₀ of 120 nM for 5-HT₁A binding, with partial agonist activity (EC₅₀ = 450 nM) . Molecular docking studies suggest hydrogen bonding between the piperazine nitrogen and Ser159 residue in the receptor’s binding pocket .
| Cell Line | EC₅₀ (µM) | Mechanism |
|---|---|---|
| A2780 | 0.008 | G₁/S arrest, caspase-3/7 |
| HT29 | 1.9 | DNA intercalation |
| HepG2 | 10.44 | Tubulin polymerization inhibition |
Structure-Activity Relationships (SAR) and Derivatives
Impact of Piperazine Substitution
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Phenyl Group Position: Meta-substitution (e.g., 3-chlorophenyl) enhances 5-HT₁A affinity by 3-fold compared to para-substitution .
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N-Alkylation: Methylation of the piperazine nitrogen reduces cytotoxicity, likely due to decreased solubility .
Benzotriazine Modifications
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Ring Expansion: Replacement with a quinazolinone core abolishes serotonergic activity but improves anticancer effects .
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Electron-Withdrawing Groups: Nitro or cyano substituents at the benzotriazine C-7 position increase tubulin-binding activity .
Prominent Derivatives
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